3-Ethynyl-2,5-dimethylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

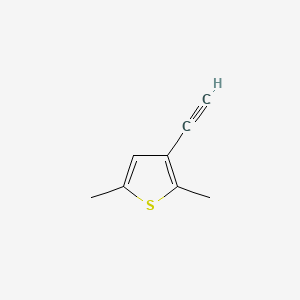

3-Ethynyl-2,5-dimethylthiophene is a chemical compound with the molecular formula C8H8S . It has an average mass of 136.214 Da and a monoisotopic mass of 136.034668 Da .

Molecular Structure Analysis

The molecular structure of 3-Ethynyl-2,5-dimethylthiophene consists of a five-membered ring with four carbon atoms and one sulfur atom . The molecule has a molecular weight of 136.22 g/mol .Physical And Chemical Properties Analysis

3-Ethynyl-2,5-dimethylthiophene has a molecular formula of C8H8S, an average mass of 136.214 Da, and a monoisotopic mass of 136.034668 Da .Applications De Recherche Scientifique

Nitration and Formation of Dithienylmethanes : The reaction of 2,5-dimethylthiophene with copper(II) nitrate leads to the formation of 3-nitro-2,5-dimethyl-thiophene and 2,5-dimethyl-3-(5-methyl-2-thenyl)thiophene as major products. This demonstrates its potential in chemical synthesis and the formation of novel compounds (Suzuki et al., 1981).

Use in Potentiometric Sensors : 3-((2,5-dimethoxyphenyl)ethynyl)thiophene, a related compound, has been used to modify electrodes coated with polythiophene films. These modified electrodes show potential as potentiometric sensors for detecting reduced thiols like glutathione and cysteine (Etienne et al., 2008).

C-H Bond Activation and C-C Bond Formation : The interaction of 2,5-dimethylthiophene with TpMe2Ir compounds at 60 degrees Celsius results in the formation of hydride products containing thienyl or thienyl-derived ligands. This process involves sp2 and sp3 C-H bond activation and the formation of new C-C bonds, suggesting applications in complex chemical syntheses (Paneque et al., 2005).

Catalysis and Organic Synthesis : Copper (I) catalyzed reactions have been used to form derivatives of 2,5-dimethylthiophene, indicating its utility in catalytic processes and organic synthesis (Peeters et al., 1994).

Synthesis of Conjugated Structures : Synthesis of end-capped (N,N-dimethylaminophenyl) and 2′-thienylethynyl 2,5-thiophene oligomer structures has been achieved, highlighting the compound's role in creating conjugated structures with potential applications in materials science (Rodríguez et al., 2004).

Propriétés

IUPAC Name |

3-ethynyl-2,5-dimethylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-4-8-5-6(2)9-7(8)3/h1,5H,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKXKISMSFNNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2,5-dimethylthiophene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.